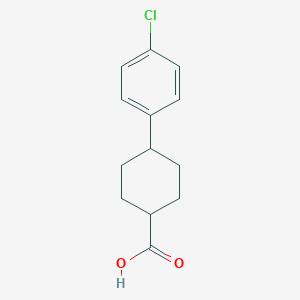

4-(4-Chlorophenyl)cyclohexanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h5-9,11H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXDIEYTMQYWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964358 | |

| Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95233-37-7, 49708-81-8 | |

| Record name | 4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95233-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

Introduction: A Versatile Building Block in Modern Chemistry

4-(4-Chlorophenyl)cyclohexanecarboxylic acid, identified by its CAS number 49708-81-8, is a bifunctional organic molecule of significant interest in the pharmaceutical and materials science sectors.[1] This white crystalline solid, with a molecular formula of C₁₃H₁₅ClO₂, possesses a unique structural architecture comprising a cyclohexane ring substituted with a 4-chlorophenyl group and a carboxylic acid moiety.[1][2] This arrangement, particularly the trans-isomer, is crucial for its primary application as a key synthetic intermediate in the production of Atovaquone, a vital antimalarial and anti-pneumocystic agent.[2][3] Beyond this well-established role, its derivatives are actively being explored for novel therapeutic applications, notably as antibacterial agents.[3][4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on the synthesis, characterization, and application of this important compound, with an emphasis on the rationale behind the methodologies.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation. The key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 49708-81-8 | [1][3][5] |

| Molecular Formula | C₁₃H₁₅ClO₂ | [1][2][5] |

| Molecular Weight | 238.71 g/mol | [1][2][5] |

| Appearance | White to off-white crystalline powder | [2][5] |

| Melting Point | 252-262 °C | [1][2] |

| Density | ~1.225 g/cm³ at 25 °C | [2][5] |

| Boiling Point | 387.1 °C at 760 mmHg | [3][5] |

| Solubility | Low solubility in water; slightly soluble in alcohols, chloroform, and DMSO. | [1][2] |

| Purity (Typical) | ≥98.0%, with cis-isomer content often specified at ≤1.5% for pharmaceutical grades. | [2][5] |

The stereochemistry of the cyclohexane ring is a critical parameter, with the trans-isomer being particularly important for its application in the synthesis of Atovaquone due to stereochemical compatibility in subsequent reaction steps.[2]

Synthesis and Manufacturing: A Tale of Two Routes

The industrial production of this compound is primarily achieved through two distinct synthetic pathways. The choice of method often depends on factors such as desired isomeric purity, scalability, and cost-efficiency.

Friedel-Crafts Alkylation Approach

This classical approach involves the reaction of a cyclohexanecarboxylic acid derivative with 4-chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] A variation of this involves the Friedel-Crafts reaction of cyclohexene with trichloro-acetyl chloride, followed by reaction with chlorobenzene, hydrolysis, and acidification.[6]

Experimental Protocol: Friedel-Crafts Synthesis

-

Reaction Setup: A reaction vessel equipped with a stirrer, condenser, and dropping funnel is charged with an excess of chlorobenzene and a Lewis acid catalyst (e.g., AlCl₃).

-

Addition of Acylating Agent: A cyclohexene derivative (e.g., cyclohexanecarbonyl chloride) is added dropwise to the stirred mixture at a controlled temperature (typically 0-10 °C) to manage the exothermic reaction.

-

Reaction Progression: The mixture is allowed to react for several hours at a slightly elevated temperature (e.g., 80–100°C) to drive the alkylation.[1]

-

Work-up: The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, and dried.

-

Oxidation: The intermediate is then oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions to yield the carboxylic acid.[1]

-

Purification: The crude product is purified by recrystallization, often from a solvent mixture like ethanol/water, to yield the final product.[2]

Causality and Self-Validation: The Friedel-Crafts route is often favored for its high throughput. However, a key challenge is controlling polysubstitution and isomerization, leading to a mixture of products.[2] The self-validating aspect of this protocol lies in the in-process monitoring of byproduct formation via techniques like HPLC. The purification step, particularly recrystallization, is critical for isolating the desired isomer and achieving the required purity for pharmaceutical applications.[1][2]

Aldol Condensation and Hydrogenation Pathway

A more stereoselective approach involves the aldol condensation of 4-chlorobenzaldehyde with cyclohexanone, followed by hydrogenation and carboxylation.[3] This method generally offers better control over the formation of the desired trans-isomer.[2]

Experimental Protocol: Aldol Condensation Route

-

Aldol Condensation: 4-chlorobenzaldehyde is reacted with cyclohexanone in the presence of a base (e.g., sodium hydroxide) to form an α,β-unsaturated ketone.

-

Hydrogenation: The resulting intermediate is catalytically hydrogenated (e.g., using Pd/C) to saturate the double bond and reduce the ketone to a hydroxyl group.

-

Carboxylation: The hydroxyl group is then oxidized to a carboxylic acid using a suitable oxidizing agent.

-

Purification: The final product is isolated and purified, typically through crystallization, to achieve high isomeric purity.[2]

Causality and Self-Validation: This route is preferred when high stereochemical purity is paramount, as the hydrogenation step can be optimized to favor the formation of the trans-isomer.[2] The validation of this process relies on the rigorous characterization of intermediates and the final product using spectroscopic and chromatographic techniques to confirm the isomeric ratio.

Caption: Comparative overview of the two primary synthetic routes to this compound.

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is essential to confirm the identity, purity, and isomeric composition of this compound. A multi-technique approach is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. In ¹H NMR, the cyclohexane ring protons typically appear in the δ 1.2–2.5 ppm range, while the aromatic protons are observed between δ 7.2–7.4 ppm.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups. A strong absorption band around 1700 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid, and a broad absorption in the 2500–3300 cm⁻¹ region is characteristic of the O–H stretch.[1][2]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of 238.71 g/mol .[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment and the determination of the cis/trans isomer ratio.[2] A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) is commonly employed.[7]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of the stereochemistry and spatial arrangement of the atoms in the solid state.[2]

Chemical Reactivity and Derivatization

The presence of both a carboxylic acid group and a chlorophenyl moiety makes this compound a versatile substrate for further chemical transformations.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid can be readily converted into other functional groups. For instance, reaction with thionyl chloride (SOCl₂) produces the corresponding acid chloride, a highly reactive intermediate for forming esters and amides.[8] Reduction with agents like lithium aluminum hydride (LiAlH₄) yields the corresponding alcohol.[2]

-

Fischer Esterification: Reaction with an alcohol (e.g., methanol) under acidic catalysis (e.g., H₂SO₄) yields the corresponding ester. This is often the first step in the synthesis of hydrazone derivatives.[9]

-

Hydrazinolysis: The methyl ester can be reacted with hydrazine hydrate to form the carbohydrazide, a key precursor for synthesizing hydrazone derivatives with potential biological activity.[4][9]

-

Substitution on the Phenyl Ring: The chlorine atom on the phenyl ring can undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of other functional groups.[2]

Caption: Key derivatization pathways of this compound.

Applications in Drug Discovery and Development

The primary significance of this compound lies in its role as a precursor and building block in medicinal chemistry.

Intermediate in Atovaquone Synthesis

The trans-isomer of this compound is a critical intermediate in the synthesis of Atovaquone.[3][10] Atovaquone is a hydroxynaphthoquinone that inhibits the mitochondrial electron transport chain and is used in the treatment of malaria and Pneumocystis jirovecii pneumonia.[2][10] The precise stereochemistry of the starting material is essential for the efficacy of the final active pharmaceutical ingredient (API).[2]

Scaffold for Antibacterial Agents

There is growing interest in using this compound as a scaffold for developing new antibacterial agents.[3] Research has shown that hydrazone derivatives synthesized from this compound exhibit significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[1][4] Studies have indicated that incorporating nitrogen-containing heterocycles, such as pyridine, quinoline, and imidazole, into the hydrazone structure can enhance this antibacterial efficacy.[4]

The proposed mechanism of action for some of these derivatives involves acting as a nucleophilic reagent that can interact with and disrupt essential cellular processes in bacteria.[2]

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is considered hazardous.[11][12] It can cause skin and eye irritation and may cause respiratory irritation.[11][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.[11][13]

-

Handling: Use in a well-ventilated area and avoid breathing dust. Wash hands thoroughly after handling.[11][13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][13]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[11][13]

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for the synthesis of complex and biologically active molecules. Its importance in the production of Atovaquone underscores the critical role of stereochemically pure building blocks in modern pharmaceuticals. Furthermore, the demonstrated antibacterial potential of its derivatives opens up exciting avenues for future drug discovery research. A comprehensive understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for any scientist working with this valuable compound.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. This compound.

- Eppakayala, L., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27(10), 3635-3640.

- Google Patents. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.

- PrepChem.com. Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride.

- PubChem. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid.

- Fisher Scientific. SAFETY DATA SHEET - trans-4-(4-chlorophenyl)-1-cyclohexane carboxylic acid.

- SIELC Technologies. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid - Google Patents [patents.google.com]

- 7. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | SIELC Technologies [sielc.com]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound | 49708-81-8 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.fi [fishersci.fi]

- 13. chemicalbook.com [chemicalbook.com]

Physicochemical properties of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid

An In-depth Technical Guide: Physicochemical Properties of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

Introduction

This compound is a pivotal chemical intermediate, recognized for its critical role in the synthesis of high-value active pharmaceutical ingredients (APIs) and its applications in material science.[1] Its molecular architecture, featuring a cyclohexane ring substituted with a 4-chlorophenyl group and a carboxylic acid moiety, provides a versatile scaffold for organic synthesis. Most notably, the trans-isomer of this compound is a key precursor in the industrial synthesis of Atovaquone, an essential antimalarial and anti-pneumocystic medication.[1][2][3]

Understanding the fundamental physicochemical properties of this compound is paramount for optimizing reaction conditions, ensuring purity, developing robust analytical methods, and predicting its behavior in biological systems. This guide provides a comprehensive examination of its core properties, supported by field-proven experimental protocols and expert insights to empower researchers in their scientific endeavors.

Caption: Chemical Structure of this compound.

Core Chemical and Physical Identifiers

Precise identification is the foundation of all subsequent research. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | [1][4] |

| CAS Number | 49708-81-8 | [1][2][3][4][5][6] |

| Molecular Formula | C13H15ClO2 | [1][2][3][5][6][7] |

| Molecular Weight | 238.71 g/mol | [1][2][3][5][6][7] |

| Appearance | White to off-white crystalline solid/powder | [1][3][5][6] |

Thermal Properties: Melting Point

The melting point is a critical parameter that serves as a primary indicator of a sample's purity and identity. For crystalline solids, a sharp melting range is indicative of high purity, while a broad or depressed range often suggests the presence of impurities.

| Reported Melting Point Range (°C) | Source(s) |

| 252 - 262 | [1][3][5] |

| 250 - 255 | [2][4] |

| 252 - 254 | [6][8] |

| ~235 | [1] |

Expertise & Experience: Why Differential Scanning Calorimetry (DSC)?

While traditional capillary methods are sufficient for a basic melting point check, Differential Scanning Calorimetry (DSC) is the authoritative technique for thermal analysis in a research and development setting.[1][9] DSC offers superior precision and provides a wealth of additional information, such as the enthalpy of fusion (the energy required to melt the substance) and the detection of polymorphic transitions or solvent loss events that would be missed by visual observation alone.[10][11][12] The method's high sensitivity requires only a small amount of sample, preserving valuable material.[11]

Experimental Protocol: Melting Point Determination by DSC

Caption: Workflow for Melting Point Determination using DSC.

Methodology:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp a lid to hermetically seal the pan.

-

Reference Preparation: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature from 25°C to 280°C at a controlled rate of 10°C/minute.

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point (Tm) is determined as the onset temperature of the large endothermic peak corresponding to the solid-to-liquid phase transition.[12][13]

Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The presence of a polar carboxylic acid group allows for hydrogen bonding, while the large, nonpolar chlorophenyl and cyclohexane moieties contribute to its lipophilicity. This dual nature dictates its solubility across different solvent systems.

| Solvent | Solubility | Rationale |

| Water | Low / Insoluble | The large nonpolar surface area outweighs the polarity of the single carboxylic acid group.[3][5] |

| Methanol / Ethanol | Slightly Soluble | The alcohol can hydrogen bond with the carboxylic acid, but the nonpolar backbone limits extensive solubility.[3][5] |

| Acetone | Poorly Soluble | Moderate polarity is insufficient to effectively solvate the molecule.[3] |

| Chloroform / DMSO | Slightly Soluble | These organic solvents can better accommodate the nonpolar regions of the molecule.[3][8] |

| Aqueous Base (e.g., 5% NaOH) | Soluble | The carboxylic acid is deprotonated to form a highly polar and water-soluble sodium carboxylate salt.[14] |

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a rapid and effective way to confirm the compound's acidic nature and general solubility characteristics.

Materials:

-

This compound

-

Test tubes

-

Solvents: Deionized water, Methanol, 5% (w/v) NaOH, 5% (w/v) HCl

-

Spatula and stir rod

Methodology:

-

Preparation: Add approximately 25 mg of the compound to four separate, clean test tubes.[14][15]

-

Solvent Addition: To each tube, add 0.75 mL of one of the test solvents (Water, Methanol, 5% NaOH, 5% HCl).[15]

-

Mixing: Vigorously shake or stir each tube for 30-60 seconds.[15]

-

Observation: Observe and record whether the solid dissolves completely, partially, or not at all.

-

Confirmation for NaOH: If the compound dissolves in 5% NaOH, add 5% HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms the presence of an acidic functional group, as the water-soluble salt is converted back to the insoluble parent acid.[14]

Acidity and Ionization Constant (pKa)

The pKa is a quantitative measure of a compound's acidity. For a carboxylic acid, it is the pH at which the protonated (acid) and deprotonated (carboxylate) forms are present in equal concentrations. This value is crucial in drug development as it directly influences a molecule's charge state, which in turn affects its solubility, membrane permeability, and receptor binding. Predicted pKa values for this compound range from approximately 4.2 to 4.8.[1][7][8]

Expertise & Experience: Why Potentiometric Titration?

Potentiometric titration is the gold-standard method for the experimental determination of pKa values.[16] It is a high-precision technique that relies on monitoring the pH of a solution as a titrant of known concentration is added.[16][17] The resulting titration curve provides a direct measurement of the pKa at the half-equivalence point, where the pH is equal to the pKa.[18] This method is robust, widely applicable, and can be automated for high-throughput screening.

Experimental Protocol: pKa Determination by Potentiometric Titration

Caption: Workflow for pKa Determination via Potentiometric Titration.

Methodology:

-

System Calibration: Calibrate a potentiometer and combination pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[18]

-

Sample Preparation: Due to low water solubility, prepare a solution of the compound (e.g., 1 mM) in a suitable co-solvent mixture, such as methanol-water.[16] The use of a co-solvent is necessary, but it's important to note that the measured pKa is an apparent pKa (pKa') specific to that solvent system.

-

Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25°C).[18] Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO2.[18]

-

Titration: Titrate the solution with a standardized, carbonate-free solution of 0.1 M NaOH, added in small, precise increments using an auto-burette.

-

Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable before proceeding.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The volume of titrant at the half-equivalence point is identified. The pKa is the pH value on the original titration curve that corresponds to this volume.[18]

-

Spectroscopic and Structural Characterization

While the above properties define the compound's behavior, spectroscopic methods confirm its molecular structure.

-

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present. For this compound, key characteristic absorptions include a broad O–H stretch from approximately 2500–3300 cm⁻¹ and a sharp C=O (carbonyl) stretch around 1700 cm⁻¹, both indicative of the carboxylic acid group.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, allowing for unambiguous structural elucidation and confirmation of the connectivity between the chlorophenyl, cyclohexane, and carboxylic acid moieties.[1]

Chemical Reactivity and Stability

As a building block, the compound's reactivity is centered on its carboxylic acid group.

-

Derivatization: It readily undergoes conversion to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride, a key step in many synthetic pathways.[3][19] It can also be converted to esters via Fischer esterification.[20]

-

Stability and Storage: The compound is stable under normal laboratory conditions. For long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to prevent degradation.[1][3]

Conclusion

The physicochemical properties of this compound—including its high melting point, distinct solubility profile, and characteristic acidity—are defining features that dictate its handling, analysis, and application. A thorough understanding of these parameters, validated through robust experimental methods like DSC and potentiometric titration, is essential for any scientist working with this compound. This knowledge enables the development of efficient synthetic routes, ensures the quality and purity of materials, and provides the foundational data needed for its successful application in pharmaceutical and materials science research.

References

- Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis. Acme Organics. [Link]

- This compound. Hangzhou ICH Biofarm Co., Ltd. [Link]

- This compound CAS 49708-81-8. Home Sunshine Pharma. [Link]

- Applications of Differential Scanning Calorimetry (DSC) Analysis.

- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.

- Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]

- Differential Scanning Calorimetry (DSC) Testing of Materials.

- Differential scanning calorimetry. CureFFI.org. [Link]

- Differential Scanning Calorimetry (DSC). METTLER TOLEDO. [Link]

- LAB 5 - CARBOXYLIC ACIDS AND DERIV

- Protocol for Determining pKa Using Potentiometric Titration.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

- Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.

- Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures.

- 4-(4-CHLOROPHENYL)

- experiment 1 determination of solubility class. Course Hero. [Link]

- Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. Grossmont College. [Link]

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Scribd. [Link]

- Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride. PrepChem.com. [Link]

- This compound CAS : 49708-81-8. LookChem. [Link]

- 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. PubChem. [Link]

- Novel process.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

- 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid. NIST WebBook. [Link]

- 4-Chlorocyclohexane-1-carboxylic acid. PubChem. [Link]

- 1-(4-Chlorophenyl)cyclohexane-1-carboxylic acid - Optional[FTIR] - Spectrum. SpectraBase. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid, 98% 25 g | Request for Quote [thermofisher.com]

- 5. This compound|49708-81-8--Hangzhou ICH Biofarm Co., Ltd. [ichemie.com]

- 6. This compound CAS 49708-81-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 95233-37-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 49708-81-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 12. mt.com [mt.com]

- 13. Differential scanning calorimetry [cureffi.org]

- 14. www1.udel.edu [www1.udel.edu]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. prepchem.com [prepchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

4-(4-Chlorophenyl)cyclohexanecarboxylic acid molecular structure and weight

An In-depth Technical Guide to 4-(4-Chlorophenyl)cyclohexanecarboxylic acid: Molecular Structure, Properties, and Synthetic Considerations

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in pharmaceutical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular characteristics, physicochemical properties, and synthetic methodologies, with a focus on the practical application and scientific rationale behind its use.

Introduction: A Key Building Block in Medicinal Chemistry

This compound is a substituted cyclohexanecarboxylic acid derivative of significant interest in the pharmaceutical industry. Its structural framework, featuring a cyclohexane ring linked to a chlorophenyl group and a carboxylic acid moiety, makes it a versatile precursor for the synthesis of complex molecular architectures. Most notably, it serves as a critical starting material in the production of Atovaquone, an antimalarial and antipneumocystic medication.[1][2][3] The stereochemistry of the cyclohexane ring, particularly the trans-isomer, is crucial for its utility in the synthesis of Atovaquone, highlighting the importance of stereochemical control in its production.[3]

Molecular Structure and Physicochemical Properties

The molecular integrity and purity of this compound are paramount for its successful application in pharmaceutical manufacturing. A thorough understanding of its chemical and physical properties is therefore essential.

Molecular Formula and Weight

The chemical formula for this compound is C₁₃H₁₅ClO₂, and its molecular weight is 238.71 g/mol .[1][4][5]

Structural Representation

The molecule consists of a cyclohexane ring substituted with a 4-chlorophenyl group and a carboxylic acid. The relative orientation of the substituents on the cyclohexane ring gives rise to cis and trans isomers.

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These parameters are critical for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅ClO₂ | [1][4] |

| Molecular Weight | 238.71 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 252-262 °C | [1][3] |

| Boiling Point | 387.1 °C at 760 mmHg | [2] |

| Density | ~1.225 g/cm³ at 25 °C | [1][3] |

| Solubility | Low solubility in water; slightly soluble in alcohols. | [3] |

| CAS Number | 49708-81-8 (trans-isomer) | [1][2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through various routes. A commonly employed method involves the Friedel-Crafts reaction, which is valued for its efficiency in forming carbon-carbon bonds between aromatic and aliphatic moieties.

Synthetic Pathway Overview

A prevalent synthetic strategy involves the Friedel-Crafts alkylation of chlorobenzene with a cyclohexene derivative, followed by oxidation. An alternative approach involves the reaction of 4-chlorobenzaldehyde with cyclohexanone.[2] The choice of synthetic route often depends on factors such as starting material availability, desired isomer purity, and scalability.

Caption: High-level overview of synthetic routes to the target compound.

Detailed Experimental Protocol: Friedel-Crafts Approach

The following protocol is a representative example of the synthesis of this compound.

Materials:

-

Cyclohexanecarboxylic acid

-

Thionyl chloride

-

Chlorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide

-

Hydrochloric acid

-

Appropriate organic solvents (e.g., dichloromethane, diethyl ether)

Procedure:

-

Acid Chloride Formation: Convert cyclohexanecarboxylic acid to its corresponding acid chloride by reacting it with thionyl chloride. This step activates the carboxylic acid for the subsequent Friedel-Crafts reaction.

-

Friedel-Crafts Acylation: In a moisture-free environment, slowly add the cyclohexanecarbonyl chloride to a suspension of anhydrous aluminum chloride in chlorobenzene. The Lewis acid catalyst (AlCl₃) facilitates the electrophilic attack of the acylium ion on the chlorobenzene ring.

-

Workup: After the reaction is complete, quench the reaction mixture by carefully pouring it over ice and hydrochloric acid. This step decomposes the aluminum chloride complex. Extract the organic product with a suitable solvent.

-

Oxidation: The resulting ketone intermediate is then oxidized to the carboxylic acid using a strong oxidizing agent like potassium permanganate in a basic solution.

-

Purification: Acidify the reaction mixture to precipitate the crude this compound. The product can be further purified by recrystallization to achieve the desired purity, which is often greater than 99.0%.[1]

Rationale: The Friedel-Crafts reaction is a robust method for aryl-alkyl bond formation. The subsequent oxidation is a standard transformation to introduce the carboxylic acid functionality. Control of reaction conditions, particularly temperature and moisture, is critical to minimize side reactions and maximize yield.

Isomeric Considerations and Purity

For pharmaceutical applications, particularly in the synthesis of Atovaquone, the trans-isomer of this compound is the desired stereoisomer.[3] Therefore, methods to control and separate the cis and trans isomers are crucial. High-purity grades of this compound may specify a cis-isomer content of ≤1.5%.[3] Isomer separation can be achieved through techniques such as recrystallization or chiral column chromatography.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: It may cause skin and eye irritation, and potentially respiratory irritation.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[6][7] Work in a well-ventilated area or use a fume hood.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][8]

-

In case of exposure:

Conclusion

This compound is a fundamentally important intermediate in the synthesis of valuable active pharmaceutical ingredients. Its molecular structure and physicochemical properties dictate its reactivity and handling requirements. A thorough understanding of its synthesis, with careful consideration of isomeric purity, is essential for its effective use in drug development and manufacturing. This guide provides a foundational understanding for researchers and scientists working with this key chemical entity.

References

- Exploring trans-4-(4-Chlorophenyl)

- MSDS - 4-Chlorophenyl) Cyclohexane-1-Carboxylic Acid PDF - Scribd. [Link]

- This compound - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride - PrepChem.com. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 49708-81-8 [chemicalbook.com]

- 5. 49708-81-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. fishersci.com [fishersci.com]

- 8. nbinno.com [nbinno.com]

Synthesis pathways for 4-(4-Chlorophenyl)cyclohexanecarboxylic acid

An In-depth Technical Guide to the Synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, with the CAS number 49708-81-8, is a pivotal intermediate in the landscape of modern organic and pharmaceutical chemistry.[1][2] Structurally, it is characterized by a cyclohexane ring substituted with a 4-chlorophenyl group and a carboxylic acid moiety.[1] This compound exists as cis and trans isomers, with the trans isomer being particularly crucial for its primary application.[3] Its principal role is as a key precursor in the multi-step synthesis of Atovaquone, a hydroxynaphthoquinone derivative used in the treatment and prevention of malaria and Pneumocystis jirovecii pneumonia.[1][3][4][5]

This technical guide provides a comprehensive overview of the predominant synthetic pathways for this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth analysis of reaction mechanisms, step-by-step protocols, and a comparative evaluation of the different synthetic strategies to inform process optimization and scale-up.

Physicochemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅ClO₂ |

| Molecular Weight | 238.71 g/mol [1][3][4] |

| Appearance | White to off-white crystalline powder[3] |

| Melting Point | 250–262 °C[1][3][4] |

| Boiling Point | 387.1 °C at 760 mmHg[1] |

| Density | ~1.225 g/cm³[3][4] |

| Solubility | Low solubility in water; slightly soluble in alcohols.[3] |

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct routes, each with its own merits regarding starting material availability, cost, yield, and stereochemical control. The most prominent strategies include:

-

The Friedel-Crafts Pathway: An industrial method that builds the core structure through a series of Friedel-Crafts reactions, starting from basic feedstocks like cyclohexene.

-

The Aldol Condensation Pathway: This route involves the condensation of an aromatic aldehyde with a cyclic ketone, followed by reduction and carboxylation steps.

-

Hydrolysis of Ester Precursors: A straightforward method for producing the carboxylic acid from its corresponding ester, often used in later stages of a synthetic sequence or for specific purifications.

Each pathway will be explored in detail, focusing on the underlying chemical principles and practical execution.

Pathway 1: The Friedel-Crafts Acylation Route

This pathway is a robust and scalable method that constructs the target molecule from simple, readily available starting materials. The core of this strategy involves a Lewis acid-catalyzed Friedel-Crafts reaction to form the C-C bond between the cyclohexane and phenyl rings. A notable variant of this process utilizes trichloroacetyl chloride, which ultimately provides the carboxylic acid functionality after a hydrolysis step.[6][7]

Causality and Mechanistic Insights

The process begins with the reaction between cyclohexene and trichloroacetyl chloride in the presence of a strong Lewis acid, typically aluminum chloride (AlCl₃). The AlCl₃ activates the trichloroacetyl chloride, facilitating an electrophilic attack on the cyclohexene double bond. The resulting intermediate then undergoes a Friedel-Crafts alkylation with chlorobenzene. The choice of trichloroacetyl chloride is strategic; the trichloromethyl group is a masked carboxylic acid. It can be readily hydrolyzed under basic conditions to the carboxylate salt, which upon acidification yields the final product. This avoids the use of more hazardous reagents like bromine, which might be used in alternative haloform-type reactions, making the process more environmentally benign and cost-effective for industrial production.[6]

Experimental Protocol

Adapted from patent literature CN101973872A.[6][7]

Step 1: Formation of the Acylium Ion Complex

-

In a suitable high-capacity reaction vessel, charge carbon disulfide (as solvent) and aluminum chloride (AlCl₃). Stir the mixture for approximately 30 minutes to ensure proper dispersion.[7]

-

Cool the mixture to a temperature range of -30°C to -35°C.

Step 2: Reaction with Cyclohexene and Chlorobenzene

-

Slowly add cyclohexene to the cooled mixture, maintaining the temperature between -20°C and -30°C. The ratio of AlCl₃ to cyclohexene is critical for driving the reaction.[7]

-

After the cyclohexene addition is complete, add trichloroacetyl chloride.

-

Once the initial reaction is complete (monitored by a suitable in-process control like GC or TLC), warm the reaction mixture to approximately 5°C.

-

Slowly add chlorobenzene, ensuring the temperature is maintained between 5°C and 10°C during the addition.[7]

Step 3: Hydrolysis and Work-up

-

Upon completion of the second reaction, quench the mixture by adding a pre-chilled mixture of hydrochloric acid and ice. Stir for 30 minutes and then allow the aqueous and organic layers to separate.[7]

-

Wash the organic layer with a 5% sodium hydroxide solution until it is weakly alkaline. This step hydrolyzes the trichloromethyl group to the sodium carboxylate and removes the AlCl₃ catalyst.

-

Remove the carbon disulfide solvent via distillation.[7]

Step 4: Acidification and Isolation

-

Acidify the remaining aqueous solution with a strong acid (e.g., HCl) to precipitate the this compound.

-

Collect the solid product by filtration, wash with water to remove residual salts, and dry under vacuum. This process is reported to achieve a product purity of over 98% with a total yield of around 85%.[6]

Visualization of the Friedel-Crafts Pathway

Caption: Friedel-Crafts route to the target acid.

Pathway 2: Aldol Condensation and Hydrogenation

This pathway offers an alternative convergent synthesis. It begins with the base-catalyzed aldol condensation of 4-chlorobenzaldehyde and cyclohexanone. The resulting α,β-unsaturated ketone is then subjected to a series of reduction steps to saturate the cyclohexene ring and reduce the ketone, followed by a final carboxylation step.

Causality and Mechanistic Insights

The reaction is initiated by forming an enolate from cyclohexanone using a base. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. The subsequent dehydration of the aldol adduct is typically spontaneous or easily induced, yielding 2-(4-chlorobenzylidene)cyclohexanone. The core of the subsequent steps involves hydrogenation. Catalytic hydrogenation (e.g., using Pd/C) can reduce both the exocyclic double bond and the ketone carbonyl to a hydroxyl group. The final carboxylation step, which is less commonly detailed in introductory sources, would likely involve conversion of the hydroxyl group to a leaving group followed by nucleophilic substitution with a cyanide source and subsequent hydrolysis, or through a Grignard-type reaction if the halide is introduced. A more direct approach mentioned in the literature involves hydrogenation and carboxylation, suggesting a process that reduces the aromatic ring and introduces the carboxyl group, although specific industrial protocols for this combined step are proprietary.[1]

Experimental Protocol (Conceptual)

Based on the general principles of aldol condensation and subsequent reductions.[1]

Step 1: Aldol Condensation

-

To a stirred solution of cyclohexanone and 4-chlorobenzaldehyde in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., NaOH or KOH).

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, neutralize the catalyst, and extract the product, 2-(4-chlorobenzylidene)cyclohexanone, with an organic solvent. Purify by recrystallization or chromatography.

Step 2: Hydrogenation

-

Dissolve the α,β-unsaturated ketone in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (from balloon pressure to high-pressure reactor, depending on desired rate and conditions) and stir until the uptake of hydrogen ceases. This step reduces the double bond and the ketone.

Step 3: Carboxylation and Isolation

-

The resulting 2-(4-chlorobenzyl)cyclohexanol would then need to be converted to the target carboxylic acid. This multi-step process could involve oxidation of the alcohol to a ketone, followed by a haloform reaction or other carbonylation methods.

-

Alternatively, the hydroxyl group could be converted to a halide, then to a Grignard reagent, and reacted with CO₂.

-

Each step would require appropriate work-up and purification.

Visualization of the Aldol Pathway

Caption: Aldol condensation and reduction pathway.

Pathway 3: Hydrolysis of Methyl 4-(4-Chlorophenyl)cyclohexane-1-carboxylate

This pathway is an excellent example of a late-stage functional group interconversion. It is particularly useful if the methyl ester is more readily synthesized or available as a precursor. The conversion is a simple and high-yielding saponification reaction.

Causality and Mechanistic Insights

Saponification is the base-promoted hydrolysis of an ester. A strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[8] This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group. An acid-base reaction between the newly formed carboxylic acid and the methoxide (or excess hydroxide) drives the reaction to completion, forming the carboxylate salt. The final step is an acidic work-up to protonate the carboxylate, yielding the desired carboxylic acid which typically precipitates from the aqueous solution.[8]

Experimental Protocol

Adapted from ChemicalBook synthesis procedure.[8]

Step 1: Saponification

-

To a suitable reaction vessel, add methyl 4-(4-chlorophenyl)cyclohexane-1-carboxylate (1 equivalent).

-

Add methanol and water as co-solvents to ensure solubility of both the ester and the base.[8]

-

Add lithium hydroxide (LiOH·H₂O, ~3.75 equivalents) to the reaction mixture.

-

Stir the reaction vigorously at room temperature for approximately 5 hours, monitoring for the disappearance of the starting ester by TLC.[8]

Step 2: Acidification and Isolation

-

Once the reaction is complete, adjust the pH of the solution to 1 by the slow addition of 1 N hydrochloric acid (HCl). This will protonate the carboxylate and cause the product to precipitate.[8]

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the white solid product by filtration.

-

Wash the filter cake with water until the pH of the filtrate is ~5 to remove inorganic salts.[8]

Step 3: Purification

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product with high purity (>99%).[8] This method is reported to provide yields of approximately 89%.[8]

Visualization of the Ester Hydrolysis Pathway

Caption: Synthesis via hydrolysis of the methyl ester.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Friedel-Crafts | Pathway 2: Aldol Condensation | Pathway 3: Ester Hydrolysis |

| Starting Materials | Cyclohexene, Chlorobenzene, Trichloroacetyl Chloride | 4-Chlorobenzaldehyde, Cyclohexanone | Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate |

| Key Reagents | AlCl₃, NaOH | Base (NaOH), H₂/Pd/C | LiOH, HCl |

| Overall Yield | High (~85%)[6] | Variable, depends on multi-step efficiency | Very High (~89% for the final step)[8] |

| Purity | High (>98%)[6] | Moderate to High, requires purification | Very High (>99% after recrystallization)[8] |

| Scalability | Excellent, suitable for industrial production. | Good, but can be complex due to multiple steps. | Excellent, but depends on the scalability of the ester synthesis. |

| Advantages | Uses inexpensive raw materials; high yield and purity in a streamlined process.[6] | Convergent approach; good for structural analogs. | Simple, high-yielding final step; excellent for purification. |

| Disadvantages | Requires cryogenic temperatures; uses corrosive AlCl₃ and volatile solvents. | Potentially lower overall yield due to the number of steps; stereocontrol can be challenging. | Requires the synthesis of the ester precursor first. |

Downstream Processing: Conversion to Acid Chloride

The carboxylic acid is often not the final product but a precursor for further reactions. A common transformation is its conversion to the more reactive acid chloride, which is a key intermediate in the synthesis of Atovaquone.[9]

Protocol for Acid Chloride Formation

Adapted from patent literature and standard procedures.[9][10]

-

Suspend trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid in a suitable solvent like ethyl acetate or carbon tetrachloride.[9][10]

-

Add a catalytic amount of dimethylformamide (DMF).[9]

-

Add a chlorinating agent such as oxalyl chloride or thionyl chloride (SOCl₂) dropwise.[9][10]

-

Heat the mixture (e.g., to 55°C or reflux) and stir until the reaction is complete, often indicated by the cessation of gas evolution and dissolution of all solids.[9][10]

-

The solvent and excess chlorinating agent are removed under reduced pressure to yield the crude acid chloride, which can be used directly or purified by vacuum distillation.[10]

Conclusion

The synthesis of this compound is a well-established process critical to the pharmaceutical industry. The choice of synthetic pathway is dictated by factors such as scale, cost, available starting materials, and desired purity. The Friedel-Crafts route stands out for its industrial applicability, offering a high-yield process from basic chemical feedstocks. The Aldol condensation pathway provides a flexible, albeit more complex, alternative for laboratory-scale synthesis and analog development. Finally, the hydrolysis of the corresponding ester serves as a highly efficient and simple method for the final step of synthesis or purification. A thorough understanding of these pathways enables chemists and process developers to make informed decisions for the efficient and robust production of this vital chemical intermediate.

References

- Vertex AI Search. (n.d.). Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide.

- BenchChem. (n.d.). This compound|97%|RUO.

- BenchChem. (n.d.). This compound|CAS 49708-81-8.

- Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.

- ChemicalBook. (n.d.). This compound | 49708-81-8.

- BenchChem. (n.d.). Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide.

- ChemicalBook. (n.d.). This compound | 95233-37-7.

- Google Patents. (n.d.). WO2012080243A2 - Novel process.

- PrepChem.com. (n.d.). Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride.

- D-Chemicals. (n.d.). This compound CAS : 49708-81-8.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 49708-81-8 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound CAS : 49708-81-8 Wholesale [qinmuchem.com]

- 6. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | 95233-37-7 [chemicalbook.com]

- 9. WO2012080243A2 - Novel process - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

Friedel-Crafts reaction for 4-(4-Chlorophenyl)cyclohexanecarboxylic acid synthesis

An In-Depth Technical Guide to the Friedel-Crafts Synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal chemical intermediate, most notably serving as a key precursor in the synthesis of the antimalarial active pharmaceutical ingredient (API), Atovaquone.[1][2] Its molecular structure, featuring a substituted aromatic ring linked to a cyclohexane moiety, makes it a valuable building block in medicinal chemistry and material science. The synthesis of this compound is a critical process, demanding high purity and stereochemical control, particularly of the trans isomer, which is often crucial for biological activity.[1][3]

This technical guide provides a comprehensive exploration of the synthesis of this compound, with a core focus on the application of the Friedel-Crafts reaction. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and provide robust, field-proven protocols. We will dissect the reaction mechanism, detail the step-by-step synthesis, analyze critical process parameters, and address the stringent safety requirements inherent in this chemistry.

The Theoretical Cornerstone: Understanding the Friedel-Crafts Reaction

The Friedel-Crafts reactions, first developed by Charles Friedel and James Crafts in 1877, are a fundamental set of carbon-carbon bond-forming reactions that proceed via electrophilic aromatic substitution to attach substituents to an aromatic ring.[4][5] The two primary variants are alkylation and acylation. For the synthesis of our target molecule, the principles of Friedel-Crafts acylation are most pertinent.

The Acylation Mechanism: A Stepwise Analysis

Friedel-Crafts acylation involves the introduction of an acyl group (R-C=O) onto an aromatic ring.[6] The reaction typically employs an acyl chloride or acid anhydride as the acylating agent and a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[5][7] The process is valued for producing aromatic ketones and, unlike its alkylation counterpart, is not prone to carbocation rearrangements or poly-substitution, as the resulting ketone is less reactive than the starting material.[7][8]

The mechanism unfolds in four key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acyl halide to form a highly electrophilic acylium ion (RCO⁺), which is stabilized by resonance.[4][9] This is the rate-determining step.

-

Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the acylium ion. This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][10]

-

Restoration of Aromaticity: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group.[9] This reforms the aromatic π-system, yielding the ketone product.

-

Catalyst Complexation: The product, an aromatic ketone, is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[5] This is a crucial distinction from Friedel-Crafts alkylation; because of this complexation, AlCl₃ must be used in stoichiometric amounts rather than catalytic quantities. The complex is subsequently hydrolyzed during aqueous work-up to release the final product.[5][11]

Caption: Generalized mechanism of Friedel-Crafts Acylation.

Substrate Focus: Chlorobenzene

Chlorobenzene is the aromatic substrate in this synthesis. The chlorine atom exerts two opposing electronic effects: it is electron-withdrawing by induction and electron-donating by resonance.[12] The inductive effect deactivates the ring, making it less reactive than benzene towards electrophilic substitution.[12] However, the resonance effect directs incoming electrophiles to the ortho and para positions. In this synthesis, the para product, 4-(4-chlorophenyl)cyclohexyl methanone, is predominantly formed due to the significant steric hindrance at the ortho positions imposed by the bulky cyclohexanecarbonyl group.[7]

Synthetic Strategy and Precursor Preparation

A robust pathway to this compound involves a two-step sequence:

-

Friedel-Crafts Acylation: Reaction of chlorobenzene with cyclohexanecarbonyl chloride to form 4-(4-chlorophenyl)cyclohexyl methanone.

-

Reduction: Subsequent reduction of the ketone intermediate (e.g., via Wolff-Kishner or Clemmensen reduction) to yield the final carboxylic acid product.

This guide focuses on the critical first step. An alternative, direct alkylation approach reacting cyclohexene derivatives with chlorobenzene is also documented but can present different challenges regarding control and catalyst selection.[1][13]

Preparation of Cyclohexanecarbonyl Chloride

The Friedel-Crafts acylation requires a highly reactive acylating agent. Cyclohexanecarboxylic acid itself is not sufficiently electrophilic. Therefore, it must first be converted to its more reactive acid chloride derivative, cyclohexanecarbonyl chloride.[14] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Protocol: Synthesis of Cyclohexanecarbonyl Chloride [15][16]

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (for HCl and SO₂ byproducts), add cyclohexanecarboxylic acid (1.0 eq).

-

Slowly add thionyl chloride (SOCl₂, ~1.5 eq) to the flask at room temperature with stirring.

-

Heat the reaction mixture to reflux (typically around 80°C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool.

-

Distill the excess thionyl chloride off (boiling point ~76°C).

-

The crude cyclohexanecarbonyl chloride can then be purified by vacuum distillation to yield a clear liquid. A reported boiling point is 144°C at 0.3 mmHg.[16] The conversion is typically quantitative (>99%).[15]

Experimental Protocol: The Friedel-Crafts Acylation Step

This section provides a detailed methodology for the acylation of chlorobenzene. All operations must be conducted in a well-ventilated fume hood, and all glassware must be scrupulously dried to prevent deactivation of the Lewis acid catalyst.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Key Properties |

| Anhydrous Aluminum Chloride | 7446-70-0 | 133.34 | White/yellow solid, highly hygroscopic, reacts violently with water. Corrosive.[17][18] |

| Chlorobenzene | 108-90-7 | 112.56 | Colorless liquid, flammable, toxic. |

| Cyclohexanecarbonyl Chloride | 2719-27-9 | 146.61 | Liquid, corrosive, harmful if swallowed.[19] |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile liquid, used as solvent. |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | Corrosive liquid. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Drying agent. |

Step-by-Step Methodology[7][21]

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (DCM) as the solvent. Cool the suspension to 0-5°C in an ice bath.

-

Acylating Agent Addition: Dissolve cyclohexanecarbonyl chloride (1.0 eq) in a small amount of anhydrous DCM and place it in the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature remains below 10°C. The formation of the acylium ion complex is exothermic.[11]

-

Aromatic Substrate Addition: After the complete addition of the acyl chloride, add chlorobenzene (1.0-1.2 eq) dropwise via the dropping funnel, again maintaining the temperature at 0-5°C.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. The reaction mixture will typically become a thick, dark-colored slurry.[20] Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: Cool the reaction flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid (~25 mL HCl per 100 g of ice).[21] This procedure hydrolyzes the aluminum chloride complex, which is highly exothermic and liberates HCl gas.[11]

-

Isolation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.

-

Purification: Combine the organic layers. Wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid) and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

-

Final Product: The crude product, 4-(4-chlorophenyl)cyclohexyl methanone, can be purified further by recrystallization or column chromatography. This ketone intermediate is then carried forward to the reduction step to yield the target carboxylic acid.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Friedel-Crafts acylation.

Safety, Handling, and Waste Disposal

Chemical safety is paramount in this synthesis due to the hazardous nature of the reagents.

| Reagent | Hazard Summary | Handling Precautions |

| Anhydrous AlCl₃ | Corrosive, causes severe skin burns and eye damage. Reacts violently with water, releasing heat and toxic HCl gas.[17][22] | Handle in a fume hood or glove box. Wear safety glasses, a face shield, impervious gloves, and a lab coat. Avoid contact with moisture. Keep a Class D fire extinguisher and dry sand nearby.[18] Store in a tightly sealed container in a dry, well-ventilated area.[17][23] |

| Thionyl Chloride | Toxic, corrosive, causes severe burns. Reacts with water to form HCl and SO₂. | Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves. |

| Chlorobenzene | Flammable, harmful if swallowed or inhaled. | Avoid breathing vapors. Keep away from ignition sources. Handle in a well-ventilated area. |

| Cyclohexanecarbonyl Chloride | Corrosive, causes severe skin burns and eye damage.[19] | Handle with care, wearing appropriate PPE. Avoid inhalation of vapors. |

Disposal: All waste, including aqueous layers from extractions and residual chemicals, should be treated as hazardous waste and disposed of according to institutional and local regulations. Do not empty into drains.[22]

Characterization of the Final Product

After synthesis and purification, the identity and purity of this compound must be confirmed.

| Technique | Expected Results |

| Melting Point | A sharp melting point indicates high purity. Reported range is 252-262°C.[1] |

| IR Spectroscopy | Key signals include a broad O-H stretch for the carboxylic acid (~2500–3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).[1] |

| ¹H NMR Spectroscopy | Signals corresponding to the protons on the chlorophenyl ring and the cyclohexane ring. The integration and splitting patterns will confirm the structure. |

| HPLC | Used to determine purity, which should be ≥98% for pharmaceutical-grade material.[1] |

Conclusion

The Friedel-Crafts acylation provides a reliable and effective route for the synthesis of the 4-(4-chlorophenyl)cyclohexyl methanone precursor, which is essential for producing this compound. Success in this synthesis is not merely a matter of following steps but of understanding the underlying principles. The strictly anhydrous conditions required for the Lewis acid catalyst, careful temperature control to manage the reaction's exothermicity, and a precise work-up procedure to decompose the product-catalyst complex are all critical for achieving a high yield and purity. This guide provides the necessary technical foundation and practical insights for researchers and developers to confidently and safely execute this important chemical transformation.

References

- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

- LabXchange. (n.d.). Friedal-Crafts Acylation and Alkylation.

- Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- Vedantu. (n.d.). Explain Friedel-Craft alkylation of chlorobenzene. Give an equation.

- PrepChem.com. (n.d.). Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride.

- Wikipedia. (n.d.). Cyclohexanecarboxylic acid.

- DCM Shriram. (n.d.). Material Safety Data Sheet - Anhydrous Aluminum Chloride.

- YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.

- Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous).

- Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.

- Merck. (n.d.). Cyclohexanecarboxylic acid chloride CAS 2719-27-9.

- Filo. (2025). Explain Friedel-Crafts reaction with equation by taking chlorobenzene as....

- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.

- Google Patents. (n.d.). JPH08268957A - Production of trans-4-phenylcyclohexane-based compound.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis.

- Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride.

- YouTube. (2011). Experiment 14: Friedel-Crafts Acylation.

- Sciencemadness.org. (2012). Anhydrous AlCl3 handling and storage.

- PubChemLite. (n.d.). This compound (C13H15ClO2).

- ResearchGate. (2025). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.

- NIST WebBook. (n.d.). 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid.

- Chemdad. (n.d.). This compound.

- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- WIPO Patentscope. (n.d.). WO/2009/007991 A NEW PROCESS FOR PREPARATION OF ATOVAQUONE AND NOVEL INTERMEDIATES THEREOF.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. byjus.com [byjus.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. studymind.co.uk [studymind.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. LabXchange [labxchange.org]

- 10. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Explain Friedel-Crafts reaction with equation by taking chlorobenzene as .. [askfilo.com]

- 13. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid - Google Patents [patents.google.com]

- 14. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 15. Cyclohexanecarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]

- 16. prepchem.com [prepchem.com]

- 17. southwest.tn.edu [southwest.tn.edu]

- 18. ehs.princeton.edu [ehs.princeton.edu]

- 19. Cyclohexanecarboxylic acid chloride CAS 2719-27-9 | 818256 [merckmillipore.com]

- 20. youtube.com [youtube.com]

- 21. websites.umich.edu [websites.umich.edu]

- 22. dcmshriram.com [dcmshriram.com]

- 23. Sciencemadness Discussion Board - Anhydrous AlCl3 handling and storage - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Biological Activity of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the biological significance of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid. While primarily recognized as a critical synthetic precursor to the antiprotozoal drug Atovaquone, this document explores the compound's intrinsic, albeit less characterized, biological activities and the more pronounced effects of its derivatives. We delve into its physicochemical properties, established synthetic routes, and its potential role as a modulator of mitochondrial function. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to stimulate further investigation into the therapeutic potential of this molecular scaffold.

Introduction: Beyond a Synthetic Intermediate

This compound is a well-established compound in the field of medicinal chemistry, predominantly known for its role as a key building block in the synthesis of Atovaquone, a potent therapeutic agent against malaria and Pneumocystis jirovecii pneumonia.[1][2] The trans-isomer of this carboxylic acid is particularly crucial for the stereospecific synthesis of Atovaquone.[3]

However, its significance extends beyond its function as a precursor. As a known impurity in Atovaquone formulations, understanding its inherent biological activity is paramount for drug safety and efficacy assessments.[2] Furthermore, emerging research on its derivatives, particularly hydrazones, has revealed a spectrum of biological effects, most notably antibacterial activity.[4][5] This suggests that the 4-(4-chlorophenyl)cyclohexane backbone is a promising scaffold for the development of novel therapeutic agents.

This guide will first elucidate the fundamental chemical and physical properties of this compound and its synthesis. It will then explore the documented biological activities of its derivatives before focusing on the hypothesized direct biological action of the parent compound on the mitochondrial electron transport chain, a notion stemming from its structural relationship to Atovaquone.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is essential for its application in both synthesis and biological assays.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅ClO₂ | [1] |

| Molecular Weight | 238.71 g/mol | [1] |

| Melting Point | 252-262 °C | [1][3] |

| Density | ~1.225 g/cm³ | [1][3] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Solubility | Low solubility in water; slightly soluble in alcohols, chloroform, DMSO, and methanol. | [3] |

| CAS Number | 49708-81-8 (for trans-isomer) | [2] |

Synthesis Overview

The industrial synthesis of this compound is optimized for yield and purity, with several routes being documented. A common approach involves the aldol condensation of 4-chlorobenzaldehyde with cyclohexanone, followed by hydrogenation and carboxylation steps.[2] Another established method is the Friedel-Crafts reaction of cyclohexene with trichloro-acetyl chloride, followed by reaction with chlorobenzene and subsequent hydrolysis and acidification.[6]

Below is a generalized workflow for a common synthetic route.

Caption: Generalized synthetic workflow for this compound.

Biological Activity of Derivatives: The Hydrazone Story

While the parent compound has limited documented direct biological activity, its derivatives have been a subject of greater interest. Notably, hydrazone derivatives of this compound have demonstrated significant antibacterial properties.